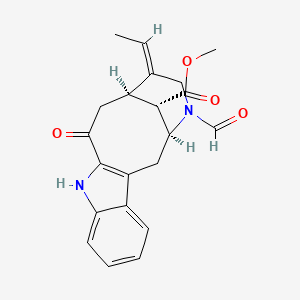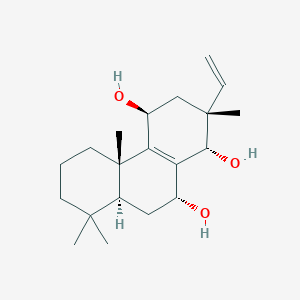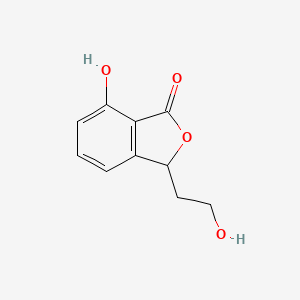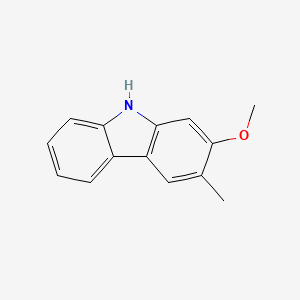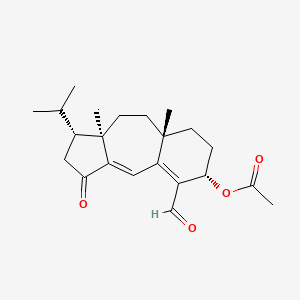
Heptemerone G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptemerone G is a natural product found in Coprinellus heptemerus with data available.
Wissenschaftliche Forschungsanwendungen
Biological Activities and Antifungal Properties
Heptemerone G, a novel diterpenoid isolated from the broth of submerged cultures of Coprinus heptemerus, exhibits significant biological activities, particularly antifungal properties. It effectively inhibits fungal germination, notably in water-based assays, showcasing potent activity with minimum inhibitory concentrations (MICs) starting at 1 µg/ml. Additionally, this compound and its counterparts demonstrated plant protective activity against Magnaporthe grisea, a pathogenic fungus, in leaf segment assays, while exhibiting moderate cytotoxic activities and no phytotoxic effects (Kettering et al., 2005).
Synthetic Approaches
The chemical synthesis of this compound has been a subject of research, highlighting the compound's structural complexity and the challenge it poses to synthetic chemists. A notable achievement in this domain is the enantioselective synthesis of the key bicyclic building block for this compound, utilizing 2-furyl methyl carbinol and (S)-4-hydroxy-2-methylcyclopent-2-en-1-one as starting materials. This synthetic route underscores the chemical interest in this compound and its structural analogs, paving the way for further biological and pharmacological studies (Michalak & Wicha, 2013).
Eigenschaften
Molekularformel |
C22H30O4 |
|---|---|
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
[(3R,3aR,5aR,8S)-9-formyl-3a,5a-dimethyl-1-oxo-3-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-benzo[f]azulen-8-yl] acetate |
InChI |
InChI=1S/C22H30O4/c1-13(2)16-11-19(25)18-10-17-15(12-23)20(26-14(3)24)6-7-21(17,4)8-9-22(16,18)5/h10,12-13,16,20H,6-9,11H2,1-5H3/t16-,20+,21+,22-/m1/s1 |
InChI-Schlüssel |
ARPMJUSHFPKJRY-YPVJZLTNSA-N |
Isomerische SMILES |
CC(C)[C@H]1CC(=O)C2=CC3=C([C@H](CC[C@]3(CC[C@]12C)C)OC(=O)C)C=O |
Kanonische SMILES |
CC(C)C1CC(=O)C2=CC3=C(C(CCC3(CCC12C)C)OC(=O)C)C=O |
Synonyme |
heptemerone G |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



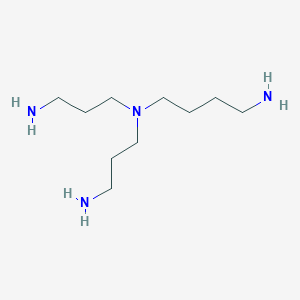

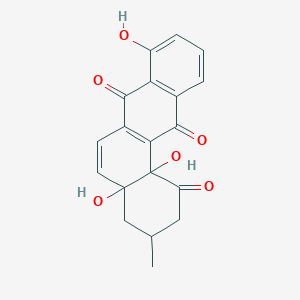
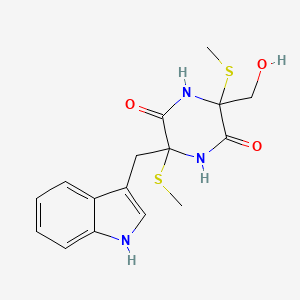

![(2S,3R,4R,5S)-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]-2-[(E)-2-methyl-3-[5-(5-nitrofuran-2-yl)-1,3-oxazol-2-yl]prop-2-enyl]oxane-3,4-diol](/img/structure/B1250615.png)

